2-[2-(Benzyloxy)ethoxy]ethanol
Overview
Description
2-[2-(Benzyloxy)ethoxy]ethanol: is an organic compound with the molecular formula C11H16O3 di(ethylene glycol) benzyl ether . This compound is a colorless to almost colorless liquid with a mild rose-like odor. It is soluble in water and various organic solvents, making it a versatile chemical in different applications .
Scientific Research Applications
2-[2-(Benzyloxy)ethoxy]ethanol has several applications in scientific research, including:
Chemistry: It is used as a solvent and stabilizer in organic synthesis.
Medicine: It is utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is employed in the production of cosmetics, dyes, and agricultural chemicals.
Safety and Hazards
The compound is harmful if swallowed and causes skin irritation . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound can be used as a linker in the preparation of protein degradation targeting chimeric molecules (protacs) .
Mode of Action
It’s known that the compound can react and further derivatize due to the presence of a reactive primary alcohol .
Pharmacokinetics
The hydrophilic polyethylene glycol (PEG) linker in the compound is known to increase its water solubility, which could potentially impact its bioavailability .
Result of Action
It’s known that the compound can be used in the synthesis of protacs, which are designed to degrade specific proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The common preparation method for 2-[2-(Benzyloxy)ethoxy]ethanol involves the reaction of 2-bromoethanol with benzyl alcohol to generate 2-(benzyloxy)ethanol . This intermediate is then reacted with chloroethanol to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale organic synthesis techniques. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Benzyloxy)ethoxy]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various ether derivatives.
Comparison with Similar Compounds
- 2-(Benzyloxy)ethanol
- Ethylene glycol monobenzyl ether
- Triethylene glycol monobenzyl ether
Comparison: 2-[2-(Benzyloxy)ethoxy]ethanol is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it more versatile compared to similar compounds like 2-(Benzyloxy)ethanol, which has a simpler structure and may not offer the same range of applications .
Properties
IUPAC Name |
2-(2-phenylmethoxyethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c12-6-7-13-8-9-14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNVNLFZQFJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281959 | |
Record name | 2-[2-(Benzyloxy)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-25-1 | |
Record name | 2-[2-(Benzyloxy)ethoxy]ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23567 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[2-(Benzyloxy)ethoxy]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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